molecular formula C11H13F2N B11754109 (3S)-3-(3,5-difluorophenyl)piperidine

(3S)-3-(3,5-difluorophenyl)piperidine

Cat. No.: B11754109
M. Wt: 197.22 g/mol
InChI Key: WNZBTKIPUMKOPR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(3,5-difluorophenyl)piperidine is a chemical compound characterized by a piperidine ring substituted with a 3,5-difluorophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(3,5-difluorophenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and piperidine.

    Formation of Intermediate: The 3,5-difluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(3,5-difluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully reduced piperidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3S)-3-(3,5-difluorophenyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-(3,5-difluorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(3,5-dichlorophenyl)piperidine: Similar structure with chlorine atoms instead of fluorine.

    (3S)-3-(3,5-dimethylphenyl)piperidine: Similar structure with methyl groups instead of fluorine.

Uniqueness

(3S)-3-(3,5-difluorophenyl)piperidine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

(3S)-3-(3,5-difluorophenyl)piperidine

InChI

InChI=1S/C11H13F2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2/t8-/m1/s1

InChI Key

WNZBTKIPUMKOPR-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC(=CC(=C2)F)F

Canonical SMILES

C1CC(CNC1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.